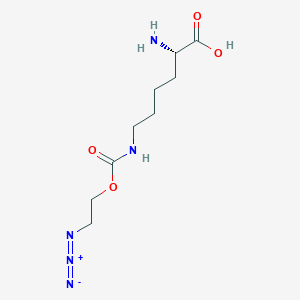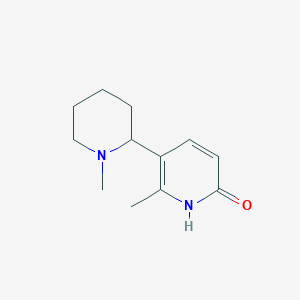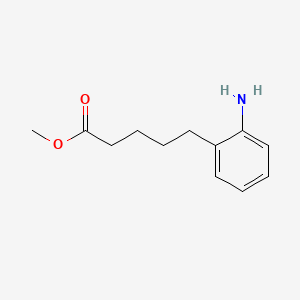
(S)-2-N-Fmoc-propane-1,2-diamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid ist eine chemische Verbindung, die zur Klasse der Fmoc-geschützten Amine gehört. Es wird häufig in der Peptidsynthese eingesetzt, da es in der Lage ist, die Aminogruppe während des Syntheseprozesses zu schützen. Die Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl-(Fmoc)-Gruppe aus, die an das Stickstoffatom von Propan-1,2-diamin gebunden ist. Die Hydrochlorid-(HCl)-Salzform verbessert die Stabilität und Löslichkeit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid umfasst typischerweise den Schutz der Aminogruppe von Propan-1,2-diamin mit der Fmoc-Gruppe. Dies wird durch eine Reaktion mit Fmoc-Cl (Fluorenylmethyloxycarbonylchlorid) in Gegenwart einer Base wie Triethylamin erreicht. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das resultierende Fmoc-geschützte Amin wird dann durch Behandlung mit Salzsäure in seine Hydrochloridsalzform umgewandelt.
Industrielle Produktionsmethoden
Im industriellen Maßstab folgt die Produktion von (S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid ähnlichen Synthesewegen, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst großtechnische Reaktionen in Batch- oder kontinuierlichen Strömungsreaktoren, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das gewünschte Produkt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
(S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Fmoc-Gruppe kann unter basischen Bedingungen, typischerweise unter Verwendung von Piperidin, entfernt werden, um die freie Aminogruppe freizulegen.
Kopplungsreaktionen: Die freie Aminogruppe kann an Peptidkopplungsreaktionen mit Carbonsäuren oder aktivierten Estern teilnehmen, um Peptidbindungen zu bilden.
Häufige Reagenzien und Bedingungen
Fmoc-Entschützung: Piperidin in Dimethylformamid (DMF) wird üblicherweise verwendet, um die Fmoc-Gruppe zu entfernen.
Peptidkopplung: Reagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) oder EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) werden in Gegenwart einer Base wie N-Methylmorpholin (NMM) verwendet.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind degeschützte Amine und peptidverknüpfte Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in großem Umfang in der Festphasen-Peptidsynthese (SPPS) für den schrittweisen Aufbau von Peptiden verwendet.
Biologie: Die Verbindung wird zur Synthese von Peptid-basierten Sonden und Inhibitoren für die Untersuchung biologischer Prozesse verwendet.
Medizin: Sie ist an der Entwicklung von Peptid-basierten Therapeutika und Diagnostika beteiligt.
Industrie: Die Verbindung wird zur Herstellung von kundenspezifischen Peptiden für Forschungs- und pharmazeutische Anwendungen verwendet.
Wirkmechanismus
Der primäre Wirkmechanismus von (S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid beinhaltet den Schutz und die Entschützung der Aminogruppe während der Peptidsynthese. Die Fmoc-Gruppe schützt das Amin vor unerwünschten Reaktionen und ermöglicht eine selektive Kupplung mit Carbonsäuren. Nach der Entschützung kann das freie Amin an weiteren Reaktionen teilnehmen, um Peptidbindungen zu bilden. Die beteiligten molekularen Ziele und Pfade beziehen sich in erster Linie auf die Synthese und Modifikation von Peptiden.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-N-Fmoc-propane-1,2-diamine HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Coupling Reactions: The free amine group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide-linked compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-N-Fmoc-propane-1,2-diamine HCl has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology: The compound is used to synthesize peptide-based probes and inhibitors for studying biological processes.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of custom peptides for research and pharmaceutical applications.
Wirkmechanismus
The primary mechanism of action of (S)-2-N-Fmoc-propane-1,2-diamine HCl involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, allowing for selective coupling with carboxylic acids. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-2-N-Boc-propan-1,2-diamin-Hydrochlorid: Ähnlich der Fmoc-geschützten Verbindung, verwendet aber eine Boc-(tert-Butyloxycarbonyl)-Gruppe zum Schutz.
(S)-2-N-Cbz-propan-1,2-diamin-Hydrochlorid: Verwendet eine Cbz-(Benzyloxycarbonyl)-Gruppe zum Schutz.
Einzigartigkeit
(S)-2-N-Fmoc-propan-1,2-diamin-Hydrochlorid ist aufgrund der spezifischen Eigenschaften der Fmoc-Gruppe einzigartig, die Stabilität und einfache Entfernung unter milden Bedingungen bietet. Dies macht es besonders gut geeignet für Anwendungen in der Peptidsynthese, bei denen selektiver Schutz und Entschützung entscheidend sind.
Eigenschaften
Molekularformel |
C18H21ClN2O2 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 |
InChI-Schlüssel |
LWOFWULBDZBXDL-YDALLXLXSA-N |
Isomerische SMILES |
C[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Kanonische SMILES |
CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)






![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)



